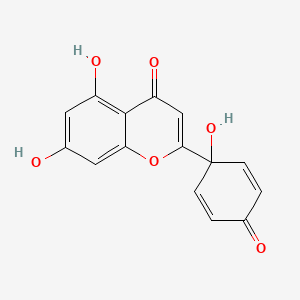

Protoapigenone

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H10O6 |

|---|---|

Molekulargewicht |

286.24 g/mol |

IUPAC-Name |

5,7-dihydroxy-2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)chromen-4-one |

InChI |

InChI=1S/C15H10O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-7,17-18,20H |

InChI-Schlüssel |

DLMOVPAUHQQYHA-UHFFFAOYSA-N |

SMILES |

C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Kanonische SMILES |

C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Synonyme |

protoapigenone WYC02 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Protoapigenone: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoapigenone, a rare protoflavone with a unique non-aromatic p-quinol B-ring, has emerged as a promising natural product in oncology research. First discovered in the Formosan fern Thelypteris torresiana, it exhibits potent cytotoxic and pro-apoptotic activity against a range of human cancer cell lines, including those of the breast, liver, lung, and prostate.[1][2] Its mechanism of action is primarily attributed to the induction of oxidative stress and the subsequent activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically p38 and JNK, leading to cell cycle arrest and apoptosis.[3][4] Unlike its biosynthetic precursor, apigenin, this compound's distinct structure confers a more potent anticancer effect.[4] Due to its significant bioactivity and low toxicity in preclinical models, this compound is a compelling lead compound for the development of novel chemotherapeutic agents.[5] This guide provides an in-depth overview of its discovery, natural sourcing, synthesis, and mechanism of action, complete with quantitative data and detailed experimental protocols.

Discovery and Natural Sources

This compound was first isolated and identified in 2005 by a research group investigating anti-tumor agents from pteridophytes.[6] The discovery was the result of bioactivity-guided fractionation of extracts from the whole plant of Thelypteris torresiana (Gaud.) Alston, a fern native to Taiwan, also referred to as Macrothelypteris torresiana.[1][2][7][8] This process involves systematically separating the plant extract into various fractions and testing the biological activity of each fraction to isolate the active compound.[9][10] this compound was identified as the component responsible for the significant cytotoxic effects observed in the extracts.[1][6]

Quantitative Bioactivity Data

This compound has demonstrated significant cytotoxic activity across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in numerous studies. The data presented below is compiled from key publications.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference(s) |

| MDA-MB-231 | Breast (Triple-Negative) | 0.27 | ~0.94 | [6] |

| MCF-7 | Breast (ER+) | 0.78 | ~2.72 | [6] |

| Hep 3B | Liver (Hepatocellular Carcinoma) | 0.23 | ~0.80 | [6] |

| Hep G2 | Liver (Hepatocellular Carcinoma) | 1.60 | ~5.59 | [6] |

| A549 | Lung (Non-small cell) | 3.88 | ~13.56 | [6] |

| Ca9-22 | Oral (Gingival Squamous Carcinoma) | >10 | >34.9 | [5] |

Note: µM values are calculated based on a molecular weight of 286.24 g/mol for this compound.

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation from Natural Source: Bioassay-Guided Fractionation

The isolation of this compound from Thelypteris torresiana follows a standard phytochemical workflow guided by cytotoxicity assays.[1][6]

-

Extraction: Dried and powdered whole plant material of T. torresiana is exhaustively extracted with a solvent such as methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Bioactivity Screening: Each solvent fraction (n-hexane, EtOAc, n-BuOH, and the remaining aqueous layer) is tested for its cytotoxic activity against a panel of cancer cell lines (e.g., using an MTT assay). The most active fraction (typically the EtOAc fraction for flavonoids) is selected for further separation.

-

Column Chromatography: The active EtOAc fraction is subjected to column chromatography over a stationary phase like silica gel. The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), to separate the components based on their polarity.

-

Further Purification: Fractions collected from the silica gel column are again tested for bioactivity. Active fractions are pooled and further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20 (for size exclusion) or by preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[6]

Semi-Synthesis from Apigenin

An economical, one-step semi-synthesis from the abundant natural flavonoid apigenin has been developed, enabling larger-scale production for preclinical studies.[5]

-

Reaction Setup: Apigenin is dissolved in a solvent mixture, typically acetonitrile and water (e.g., 9:1 v/v).

-

Oxidative Dearomatization: The key reaction step involves the addition of a hypervalent iodine reagent, [bis(trifluoroacetoxy)iodo]benzene (PIFA), to the apigenin solution. The reaction proceeds at room temperature or with microwave assistance to convert the aromatic B-ring of apigenin into the p-quinol moiety of this compound.

-

Quenching and Extraction: The reaction is quenched, and the product is extracted from the reaction mixture.

-

Purification: The crude product is purified using a combination of solid-phase extraction (e.g., on octadecyl silica) and gel filtration chromatography (e.g., on Sephadex LH-20 with methanol as the eluent) to yield pure this compound.[5]

Cytotoxicity Assay (MTT-Based)

This protocol outlines a general method for determining the IC₅₀ value of this compound using a colorimetric assay like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if this compound causes cell cycle arrest.[11]

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Fixation: Wash the collected cells with cold PBS, then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13][14]

Western Blot for MAPK Activation

This method is used to detect the activation (phosphorylation) of key proteins in the MAPK signaling pathway.[3][15][16]

-

Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p38, anti-phospho-JNK) and their total forms (anti-total-p38, anti-total-JNK). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total proteins indicates the level of activation.

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects by modulating key intracellular signaling pathways that control cell survival, proliferation, and death. The primary mechanism involves the induction of apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4]

Upon entering a cancer cell, this compound can increase the levels of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress. This stress acts as a trigger for the phosphorylation and activation of upstream MAPK kinases (MKK3/6 and MKK4). These kinases, in turn, phosphorylate and activate p38 MAPK and c-Jun N-terminal kinase (JNK).[3]

Activated p38 and JNK signaling pathways converge to initiate the apoptotic cascade. This involves the modulation of Bcl-2 family proteins and the activation of effector caspases, such as caspase-3, which ultimately leads to programmed cell death. Concurrently, p38 activation can also contribute to cell cycle arrest at the S and G2/M phases.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New cytotoxic flavonoids from Thelypteris torresiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel flavonoids of Thelypteris torresiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Employees | Centre for Mathematical Sciences [maths.lu.se]

- 9. Bioassay-guided fractionation of pterocarpans from roots of Harpalyce brasiliana Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]

The Anti-Tumor Potential of Natural Apigenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavone, has long been recognized for its pleiotropic health benefits, including potent anti-inflammatory, antioxidant, and antitumor properties. Beyond the parent compound, a diverse array of its natural derivatives demonstrates significant potential in oncology. These derivatives, often glycosylated or otherwise modified, exhibit altered bioavailability and target specificity, making them a rich area of investigation for novel cancer therapeutics. This technical guide provides an in-depth overview of the antitumor activities of selected natural apigenone derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Antitumor Activity of Apigenone and its Natural Derivatives

The cytotoxic and antiproliferative effects of apigenone and its derivatives have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific derivative, the cancer cell type, and the duration of exposure. The following tables summarize the reported IC50 values for apigenin and some of its natural glycosidic derivatives.

Table 1: Antiproliferative Activity (IC50, µM) of Apigenin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 | [1] |

| ACHN | Renal Cell Carcinoma | 50.40 | 24 | [1] |

| NC65 | Renal Cell Carcinoma | 23.34 | 24 | [1] |

| Primary RCC Cells (Patient 1) | Renal Cell Carcinoma | 73.02 | 24 | [1] |

| Primary RCC Cells (Patient 2) | Renal Cell Carcinoma | 43.74 | 24 | [1] |

| Primary RCC Cells (Patient 3) | Renal Cell Carcinoma | 35.63 | 24 | [1] |

| Primary RCC Cells (Patient 4) | Renal Cell Carcinoma | 26.80 | 24 | [1] |

| Primary RCC Cells (Patient 5) | Renal Cell Carcinoma | 53.51 | 24 | [1] |

| MCF-7 | Breast Cancer | 2.3 | 24 | [2] |

| MDA-MB-231 | Breast Cancer | 4.1 | 24 | [2] |

Table 2: Antiproliferative Activity (IC50) of Natural Apigenone Derivatives in Various Human Cancer Cell Lines

| Derivative | Cell Line | Cancer Type | IC50 | Exposure Time (h) | Reference |

| Rhoifolin | Hep 2 | Laryngeal Carcinoma | 5.9 µg/mL | Not Specified | [3][4] |

| HeLa | Cervical Carcinoma | 6.2 µg/mL | Not Specified | [3][4] | |

| HepG2 | Hepatocellular Carcinoma | 22.6 µg/mL | Not Specified | [3][4] | |

| HCT-116 | Colon Carcinoma | 34.8 µg/mL | Not Specified | [3][4] | |

| MRC-5 | Lung Fibroblast | 44.6 µg/mL | Not Specified | [3][4] | |

| MDA-MB-231 | Breast Cancer | 102 µM | 72 | [5][6] | |

| Vitexin | U251 | Glioblastoma | 108.8 µM | Not Specified | [7] |

| Luteolin-7-O-glucoside | MCF-7 | Breast Cancer | 3.98 µg/mL | Not Specified | [8] |

| GLC4 | Lung Cancer | 40.9 µM | Continuous | [9] | |

| COLO 320 | Colon Cancer | 32.5 µM | Continuous | [9] | |

| Apigetrin | Hep3B | Hepatocellular Carcinoma | 52.67 µM | 48 | [10] |

| Isovitexin | MCF-7 | Breast Cancer | < 10 nM (caused 46% apoptosis) | Not Specified | [11] |

Key Signaling Pathways Modulated by Apigenone Derivatives

Apigenone and its natural derivatives exert their antitumor effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer. These pathways govern critical cellular processes such as proliferation, survival, apoptosis, and cell cycle progression. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades targeted by these compounds.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public.pensoft.net [public.pensoft.net]

- 6. Rhoifolin potentiates the anti-cancer activity of doxorubicin in MDA-MB-231 triple-negative breast cancer cells [pharmacia.pensoft.net]

- 7. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cuminum cyminum fruits as source of luteolin- 7- O-glucoside, potent cytotoxic flavonoid against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apigetrin Promotes TNFα-Induced Apoptosis, Necroptosis, G2/M Phase Cell Cycle Arrest, and ROS Generation through Inhibition of NF-κB Pathway in Hep3B Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Isovitexin as a novel CYP17A1 inhibitor through virtual screening and evaluation of its anti-cancer effects in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Protoapigenone-Induced Apoptosis Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoapigenone, a naturally occurring flavonoid, has demonstrated significant anti-tumor activity across a range of cancer cell lines.[1] Its pro-apoptotic effects are primarily mediated through the induction of oxidative stress and the subsequent activation of the intrinsic apoptotic pathway. This technical guide provides an in-depth overview of the core signaling cascade initiated by this compound, methodologies for its investigation, and quantitative data to support its potential as a chemotherapeutic agent.

Introduction to this compound

This compound is a derivative of the common dietary flavonoid, apigenin. It has been shown to possess potent anti-cancer properties, exhibiting greater apoptotic-inducing capabilities than its parent compound in several cancer models.[1] Its mechanism of action is of significant interest to researchers in oncology and drug development due to its selective cytotoxicity towards cancer cells. This document serves as a comprehensive resource, detailing the molecular pathways affected by this compound and providing standardized protocols for the evaluation of its apoptotic effects.

The Core Signaling Pathway of this compound-Induced Apoptosis

This compound initiates apoptosis primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitogen-activated protein kinase (MAPK) signaling cascade. This leads to the modulation of Bcl-2 family proteins, mitochondrial dysfunction, and the activation of executioner caspases.

Induction of Oxidative Stress

The initial and critical event in this compound-induced apoptosis is the elevation of intracellular ROS and a concurrent decrease in glutathione levels.[1] This state of oxidative stress serves as a key trigger for downstream signaling events.

Activation of MAPK Signaling

The increase in ROS leads to the persistent activation of several MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][2] These kinases play a central role in relaying the oxidative stress signal to the apoptotic machinery.

Modulation of Bcl-2 Family Proteins

Activated MAPKs, in turn, induce the hyperphosphorylation of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[1] This phosphorylation is thought to inactivate their protective function. Concurrently, this compound can lead to a decrease in the protein levels of Bcl-2 and Bcl-xL.[3]

Mitochondrial Dysfunction and Caspase Activation

The inactivation of anti-apoptotic Bcl-2 proteins and potential upregulation of pro-apoptotic members (e.g., Bax) leads to a loss of mitochondrial membrane potential (MMP).[1] This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c into the cytoplasm, a key event in the intrinsic apoptosis pathway. Cytosolic cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Initiator caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[2][3]

Execution of Apoptosis

Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3]

Visualizing the Signaling Pathway

The following diagrams illustrate the key events in this compound-induced apoptosis.

Caption: Core signaling cascade of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and its impact on key apoptotic markers.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 0.27 - 3.88 µg/mL | [4] |

| HepG2 | Liver Cancer | 0.27 - 3.88 µg/mL | [4] |

| Hep3B | Liver Cancer | 0.27 - 3.88 µg/mL | [4] |

| MCF-7 | Breast Cancer | 0.27 - 3.88 µg/mL | [4] |

| A549 | Lung Cancer | 0.27 - 3.88 µg/mL* | [4] |

| H1299 | Lung Cancer | 1.79 - 3.57 µM | |

| PC-3 | Prostate Cancer | Not Specified | [2] |

| DU145 | Prostate Cancer | Not Specified | |

| MDAH-2774 | Ovarian Cancer | Not Specified | [3] |

| SKOV3 | Ovarian Cancer | Not Specified | [3] |

*Note: The reference provides a range for several cell lines. The molecular weight of this compound is approximately 286.25 g/mol , allowing for conversion from µg/mL to µM.

Table 2: Modulation of Apoptotic Markers by this compound

| Marker | Change upon Treatment | Method of Detection | Reference |

| Reactive Oxygen Species (ROS) | Increase | DCFH-DA Staining | [1] |

| Glutathione (GSH) | Decrease | Assay Kit | [1] |

| p-ERK / p-JNK / p-p38 | Increase | Western Blot | [1][2] |

| p-Bcl-2 / p-Bcl-xL | Increase (Hyperphosphorylation) | Western Blot | [1] |

| Bcl-2 / Bcl-xL Protein | Decrease | Western Blot | [3] |

| Mitochondrial Membrane Potential | Decrease (Loss) | JC-1 Staining | [1] |

| Cleaved Caspase-3 | Increase | Western Blot | [2][3] |

| Cleaved PARP | Increase | Western Blot | [2][3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound-induced apoptotic pathway.

Cell Viability Assay (MTT/XTT)

This protocol determines the cytotoxic effect of this compound.

Caption: Workflow for MTT/XTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition:

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization (MTT only): Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the XTT assay using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Quantification by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in the apoptotic pathway.

References

- 1. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Protoapigenone: A Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms by which protoapigenone, a natural flavonoid, induces cell cycle arrest in cancer cells. It consolidates key quantitative data, details established experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Data Summary

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The following tables summarize its inhibitory concentrations and its impact on cell cycle phase distribution.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ |

| HepG2 | Liver Cancer | 0.27 | ~0.83 |

| Hep3B | Liver Cancer | - | - |

| A549 | Lung Cancer | - | - |

| MCF-7 | Breast Cancer | - | - |

| MDA-MB-231 | Breast Cancer | 3.88 | ~11.9 |

| H1299 | Lung Cancer | - | - |

| ¹ Molar concentrations are estimated based on a molecular weight of 324.28 g/mol . Data compiled from multiple studies.[1] |

Table 2: Effect of this compound on Cell Cycle Distribution in H1299 Lung Cancer Cells [2]

| Treatment | Duration | % G₁ Phase | % S Phase | % G₂/M Phase |

| Vehicle Control | 12h | 62.3 | 25.1 | 12.6 |

| This compound (1.79 µM) | 12h | 55.4 | 19.5 | 25.1 |

| This compound (3.57 µM) | 12h | 50.1 | 15.3 | 34.6 |

| Vehicle Control | 24h | 60.5 | 26.8 | 12.7 |

| This compound (1.79 µM) | 24h | 48.2 | 14.7 | 37.1 |

| This compound (3.57 µM) | 24h | 40.3 | 10.2 | 49.5 |

| Vehicle Control | 48h | 58.9 | 27.5 | 13.6 |

| This compound (1.79 µM) | 48h | 39.8 | 9.8 | 50.4 |

| This compound (3.57 µM) | 48h | 30.1 | 6.5 | 63.4 |

| Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry.[2] |

Molecular Mechanism of Cell Cycle Arrest

This compound primarily induces cell cycle arrest at the S and G₂/M phases in cancer cells.[3][4] This blockade is orchestrated through the modulation of key cell cycle regulatory proteins, primarily via the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4]

Upon treatment, this compound activates p38 MAPK.[3][4] This activation leads to two critical downstream events:

-

Inhibition of Cdk2: p38 MAPK activation results in a decrease in the levels of cyclin-dependent kinase 2 (Cdk2), a key kinase required for progression through the S phase.[3][4]

-

Inactivation of Cdc25C: The p38 MAPK pathway mediates an increase in the phosphorylation of Cdc25C at the serine 216 residue (p-Cdc25C Ser216).[3][4] This phosphorylation inactivates Cdc25C, a phosphatase responsible for activating the Cyclin B1/Cdk1 complex. The inactivation of this complex is a critical step for preventing entry into mitosis, thereby causing arrest at the G₂/M checkpoint.

Consequently, this compound treatment leads to decreased levels of activated p-cyclin B1 (Ser147) and total cyclin B1, which are essential for the G₂ to M phase transition.[3][4]

Caption: Signaling pathway of this compound-induced S and G₂/M cell cycle arrest.

Key Experimental Protocols

The following sections detail the methodologies used to investigate the effects of this compound on cell cycle and viability.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound and calculate IC₅₀ values.[1]

Materials:

-

Human cancer cell lines (e.g., Hep3B, MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at a density of 5,000 to 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with serially diluted concentrations of this compound for 72 hours. Include a vehicle control (DMSO) group.

-

MTT Incubation: After treatment, remove the medium and add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 550 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.[2][5][6]

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS), pre-chilled

-

70% ethanol, pre-chilled (-20°C)

-

Propidium Iodide (PI) staining buffer (e.g., 50 µg/mL PI and 10 µg/mL RNase A in PBS)

-

Flow cytometer (e.g., FACSCalibur)

Procedure:

-

Cell Culture and Treatment: Culture cells to ~70% confluency and treat with the desired concentrations of this compound (e.g., 1.79 µM and 3.57 µM) for various time points (e.g., 12, 24, 48 hours).[2]

-

Harvesting: Harvest cells by trypsinization, collect them into tubes, and centrifuge at 200 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet twice with pre-chilled PBS.

-

Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).[7]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 1 mL of PI staining buffer.

-

Incubation: Incubate the cells at 37°C for 30 minutes in the dark to ensure specific staining of DNA and degradation of RNA.[2]

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content, proportional to PI fluorescence, is measured to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Caption: Standard experimental workflow for cell cycle analysis by flow cytometry.

Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation (e.g., p-Cdc25C, Cdk2, Cyclin B1).

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Cdc25C) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion

This compound effectively inhibits cancer cell proliferation by inducing cell cycle arrest at the S and G₂/M phases.[3][4] Its mechanism of action is primarily mediated through the activation of the p38 MAPK pathway, which subsequently downregulates Cdk2 and inactivates the Cdc25C phosphatase, a critical regulator of mitotic entry.[3][4] These findings underscore the potential of this compound as a promising chemotherapeutic agent. Further investigation into its in vivo efficacy and safety profile is warranted for its development as a novel anti-cancer drug that targets cell cycle progression.

References

- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

Protoapigenone Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Protoapigenone, a rare natural flavonoid first isolated from the fern Thelypteris torresiana, has emerged as a promising scaffold for anticancer drug development.[1][2][3][4] Its unique structure, characterized by a non-aromatic p-quinol moiety on its B-ring, distinguishes it from common flavonoids like apigenin and is central to its biological activity.[4][5][6] Extensive research has demonstrated its potent pro-apoptotic and cytotoxic effects against a range of human cancer cell lines, often with low toxicity to non-cancerous cells, positioning it as a valuable lead compound for therapeutic innovation.[3][5][6]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its derivatives. It summarizes key quantitative data, details essential experimental protocols, and visualizes the critical molecular pathways and logical relationships that govern its anticancer efficacy.

Core Structure and Mechanism of Action

The anticancer activity of this compound is intrinsically linked to its chemical structure. The dienone system in the B-ring has been identified as a critical pharmacophore, likely due to its ability to act as a Michael acceptor.[7][8] This feature is believed to be responsible for its capacity to induce oxidative stress by increasing intracellular reactive oxygen species (ROS) and depleting glutathione levels.[7]

The induction of ROS is a primary event that triggers a cascade of downstream signaling pathways, leading to programmed cell death (apoptosis).[1][2][7] Key mechanistic aspects include:

-

MAPK Pathway Activation: this compound causes persistent activation of mitogen-activated protein kinases (MAPK), specifically ERK, JNK, and p38.[7][9] Inhibition of these kinases has been shown to reverse the apoptotic effects.[7]

-

Mitochondrial Dysfunction: The compound induces the loss of mitochondrial membrane potential, a crucial step in the intrinsic apoptotic pathway.[7]

-

PI3K/AKT Pathway Inhibition: In some cancer cell lines, this compound derivatives have been shown to suppress the pro-survival PI3K/AKT signaling pathway.[1][2]

-

Cell Cycle Arrest: this compound can arrest cancer cells in the S and G2/M phases of the cell cycle, preventing their proliferation.[3][9]

Structure-Activity Relationship (SAR) Insights

Modifications to the this compound scaffold have been systematically explored to enhance its cytotoxic potency and drug-like properties. These studies have revealed several key SAR trends.

-

A-Ring Modifications: Replacing the phenyl A-ring with a naphthyl group has been shown to remarkably enhance cytotoxic activity.[10] For instance, the analog 3-(1-hydroxy-4-oxocyclohexa-2,5-dienyl)-1H-benzo[f]chromen-1-one strongly inhibited Hep3B cell growth with an IC50 value of 0.09 µg/mL.[11]

-

B-Ring Pharmacophore: The α,β-unsaturated ketone moiety in the B-ring is considered essential for the thiol-reacting effect that contributes to its pro-oxidative and apoptotic activity.[7] The presence of this quinol moiety is critical for cytotoxicity.[2]

-

1'-O-Alkyl Derivatives: Structure-activity relationships for 1'-O-alkyl derivatives are dependent on the side chain. The introduction of a butyl group (this compound 1′-O-butyl ether) resulted in significantly stronger activity against Hep3B, MCF-7, and MDA-MB-231 cancer cell lines compared to the parent this compound.[5][6] However, this trend is not universal across all scaffolds; O-alkylation on related β-naphthoflavone derivatives led to a decrease in activity.[5][6]

-

Other Derivatives: A derivative named WYC-0209, belonging to the naphthoflavone family, showed broad cytotoxic activity.[2] Further optimization led to WYC-241, which contains two isopentyl-substituted side chains and exhibits superior cytotoxicity, inhibiting colony formation and cell migration in A549 lung cancer cells.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound and its key derivatives have been quantified against a panel of human cancer cell lines. The data, presented as IC₅₀ values, are summarized below.

Table 1: IC₅₀ Values (µM) of this compound and Selected Derivatives Against Human Cancer Cell Lines

| Compound | A549 (Lung) | HepG2 (Liver) | Hep3B (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | Ca9-22 (Oral) |

| This compound (1) | 11.29[12] | 1.00 | 1.03[5] | 1.15[5] | 1.04[5] | 14.16[5] |

| 1'-O-Methyl Ether | >20[5] | 11.23[5] | 5.38[5] | 4.35[5] | 3.53[5] | >20[5] |

| 1'-O-Ethyl Ether | 11.83 | 4.67 | 2.16[5] | 1.91[5] | 1.52[5] | >20[5] |

| 1'-O-Propyl Ether | 4.88[5] | 2.50[5] | 0.81[5] | 0.72[5] | 0.60[5] | 18.00[5] |

| 1'-O-Butyl Ether (7) | 2.00 | 1.48[5] | 0.35[5] | 0.31[5] | 0.23[5] | 11.66[5] |

| Doxorubicin (Control) | 0.51[5] | 0.29[5] | 0.18[5] | 0.82[5] | 0.31[5] | 0.15[5] |

Data compiled from multiple sources. Note that IC₅₀ values can vary based on experimental conditions.

Experimental Protocols

Reproducible and standardized methodologies are critical for SAR studies. The following sections detail the core experimental protocols used in the evaluation of this compound derivatives.

A direct, one-step semi-synthesis from the readily available flavonoid apigenin allows for gram-scale production of this compound, facilitating further research.[5][6][13]

-

Reaction Setup: Dissolve apigenin in a 9:1 mixture of acetonitrile and water.

-

Oxidation: Add a hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), to the solution.

-

Incubation: Stir the reaction mixture at room temperature for a specified time (e.g., 90 minutes).[4][14]

-

Purification: Purify the resulting this compound using methods such as solid-phase extraction followed by gel chromatography (e.g., on Sephadex LH-20).[10]

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[15][16]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate overnight to allow for attachment.[17]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[17]

-

MTT Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., 100 µL of DMSO or a detergent solution) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570-590 nm. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western blotting is used to detect and quantify key proteins involved in the apoptotic cascade, such as caspases and PARP.[18][19]

-

Cell Treatment and Lysis: Treat cells with the test compound for a desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[20][21]

-

Gel Electrophoresis: Denature protein samples (20-40 µg) in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2).[18] Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[21]

-

Analysis: Analyze the band intensities to determine changes in protein expression or cleavage, normalizing to a loading control like β-actin. An increase in cleaved forms of caspases and PARP indicates apoptosis induction.

While primarily studied for anticancer effects, flavonoids also possess antimicrobial properties.[22][23] Standard methods are used to determine their efficacy.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test bacterium or fungus.[24]

-

Broth Microdilution: Perform two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[25]

-

Inoculation: Inoculate each well with the prepared microbial suspension.[25]

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25]

This compound represents a highly valuable natural product scaffold for the development of novel anticancer agents. Structure-activity relationship studies have clearly demonstrated that its potent cytotoxic effects can be finely tuned through targeted chemical modifications. The essentiality of the B-ring's p-quinol moiety, coupled with the significant activity enhancement achieved by modifying the A-ring and the 1'-O position, provides a clear roadmap for future drug design. The derivative 1'-O-butyl ether and various naphthyl analogs stand out as particularly promising candidates for further preclinical development.[5][10] By leveraging the detailed mechanistic insights and established experimental protocols outlined in this guide, researchers can continue to optimize the this compound core to develop next-generation therapies for cancer and potentially other diseases.

References

- 1. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct semi-synthesis of the anticancer lead-drug this compound from apigenin, and synthesis of further new cytotoxic protoflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Item - Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - Public Library of Science - Figshare [plos.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

From Precursor to Potent Anticancer Agent: A Technical Guide to the Semi-Synthesis of Protoapigenone from Apigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoapigenone, a naturally occurring flavonoid with a distinctive p-quinol moiety, has garnered significant attention in the scientific community for its promising anticancer activities. While its structural relationship to the common flavonoid apigenin suggests a biosynthetic link, the direct enzymatic conversion has yet to be elucidated. This technical guide provides an in-depth overview of the efficient one-step semi-synthesis of this compound from apigenin, a process critical for enabling further preclinical and clinical investigations. This document details the reaction mechanism, experimental protocols, quantitative data, and purification methods, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a flavonoid distinguished by a non-aromatic B-ring, a feature that contributes to its potent cytotoxic effects against various cancer cell lines.[1][2] First isolated from the fern Thelypteris torresiana, its limited natural abundance necessitates a reliable synthetic route to produce the quantities required for thorough pharmacological evaluation.[3][4] Although this compound and apigenin share a close structural resemblance, suggesting apigenin as a likely biosynthetic precursor, the enzymatic pathway for this transformation in plants remains uncharacterized.[1][4]

This guide focuses on the well-documented and optimized semi-synthetic conversion of apigenin to this compound. This chemical approach, utilizing a hypervalent iodine reagent, offers an economical and scalable method for producing this compound.[1][5] The core of this process is the oxidative dearomatization of the B-ring of apigenin.[6]

The Semi-Synthetic Pathway: From Apigenin to this compound

The conversion of apigenin to this compound is achieved through an oxidative dearomatization reaction. The key reagent in this one-step synthesis is [bis(trifluoroacetoxy)iodo]benzene (PIFA), a hypervalent iodine compound.[4][7]

The proposed reaction mechanism initiates with the reaction of the 4'-hydroxyl group of apigenin with PIFA. This is followed by an intramolecular cyclization and subsequent nucleophilic attack by water, leading to the formation of the characteristic p-quinol moiety of the this compound B-ring.[1]

References

- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First total synthesis of this compound and its analogues as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives | PLOS One [journals.plos.org]

- 6. Less Cytotoxic Protoflavones as Antiviral Agents: this compound 1′-O-isopropyl ether Shows Improved Selectivity Against the Epstein–Barr Virus Lytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Protoapigenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoapigenone, a naturally occurring flavonoid, has demonstrated significant cytotoxic effects against a variety of cancer cell lines in initial in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxic mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest, mediated through the activation of mitogen-activated protein kinase (MAPK) signaling pathways and the generation of reactive oxygen species (ROS). This document aims to serve as a foundational resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound, a derivative of the common dietary flavonoid apigenin, has emerged as a promising candidate for anticancer therapy.[1] Unlike its precursor, this compound exhibits enhanced cytotoxic potency against various cancer cell lines.[1] Its unique chemical structure, particularly the α, β-unsaturated ketone moiety in the B-ring, is thought to be crucial for its biological activity.[1] This guide synthesizes the findings from key in vitro studies to provide a detailed understanding of its cytotoxic properties.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in Table 1. These values demonstrate that this compound's cytotoxic activity varies among different cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | ~1.0 - 3.88 | [1][2][3] |

| MCF-7 | Breast Cancer | ~0.27 - 2.5 | [2][3][4] |

| PC-3 | Prostate Cancer | Not explicitly stated, but effective | [5] |

| HepG2 | Liver Cancer | ~0.27 - 3.88 | [3][4] |

| Hep3B | Liver Cancer | ~0.27 - 3.88 | [2][3][4] |

| A549 | Lung Cancer | ~0.27 - 3.88 | [3][4] |

| H1299 | Lung Cancer | 1.79 and 3.57 (concentrations tested) | [6] |

| SKOV3 | Ovarian Cancer | Significant cytotoxicity observed | [7][8] |

| MDAH-2774 | Ovarian Cancer | Significant cytotoxicity observed | [7][8] |

| Ca9-22 | Oral Cancer | Data available | [3][4] |

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines.

Key Mechanisms of Action

Initial in vitro studies have elucidated several key mechanisms through which this compound exerts its cytotoxic effects. These primarily involve the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][5] This programmed cell death is initiated through multiple interconnected signaling pathways.

A primary mechanism of this compound-induced apoptosis is the generation of reactive oxygen species (ROS) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] Treatment with this compound leads to increased intracellular ROS levels and a decrease in glutathione.[1] This oxidative stress triggers the persistent activation of three key MAPK pathways: ERK, JNK, and p38.[1][5] The activation of these pathways is crucial for the downstream events leading to apoptosis.

Caption: this compound-induced MAPK signaling pathway.

The activation of MAPK pathways by this compound leads to mitochondrial dysfunction. This is characterized by the hyperphosphorylation of Bcl-2 and Bcl-xL, and a subsequent loss of the mitochondrial membrane potential (MMP).[1] The disruption of the mitochondrial integrity is a critical step in the intrinsic apoptotic pathway.

This compound treatment triggers the activation of caspases, which are the executioners of apoptosis.[5] Specifically, it leads to the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).[5][8]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from proliferating. Studies have shown that it can arrest cells in the S and G2/M phases of the cell cycle.[5][6][7][8] This effect is associated with alterations in the levels of key cell cycle regulatory proteins, including a decrease in Cdk2 and cyclin B1, and an increase in the inactive form of Cdc25C.[5][7][8]

References

- 1. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of Protoapigenone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoapigenone, a naturally occurring flavonoid, has emerged as a promising candidate in the field of oncology research. This technical guide provides a comprehensive review of the existing literature on the anticancer properties of this compound and its derivatives. It delves into its mechanisms of action, summarizes key quantitative data, and outlines the experimental protocols used to elucidate its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Cytotoxic Activity of this compound and Its Derivatives

This compound has demonstrated significant cytotoxic effects across a variety of human cancer cell lines. Its activity, often measured as the half-maximal inhibitory concentration (IC50), indicates its potency in inhibiting cancer cell proliferation. The following tables summarize the reported IC50 values for this compound and its key synthetic derivatives, WYC-0209 and WYC-241.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Liver Cancer | 0.27 - 3.88 | [1] |

| Hep3B | Liver Cancer | 0.27 - 3.88 | [1] |

| MCF-7 | Breast Cancer | 0.27 - 3.88 | [1] |

| MDA-MB-231 | Breast Cancer | 0.27 - 3.88 | [1] |

| A549 | Lung Cancer | 0.27 - 3.88 | [1] |

| H1299 | Lung Cancer | Not Specified | [1] |

| Prostate Cancer Cells | Prostate Cancer | Not Specified | [1] |

| Ovarian Cancer Cells | Ovarian Cancer | Not Specified | [1] |

Table 2: IC50 Values of this compound Derivatives (WYC-0209 and WYC-241) in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| WYC-0209 | A549 | Lung Cancer | 10.07 ± 1.344 | [2] |

| WYC-241 | A549 | Lung Cancer | 1.601 ± 0.075 | [2] |

| WYC-241 | KB | Epithelial Carcinoma | Not Specified | [2] |

| WYC-241 | KB-Vin | Vincristine-Resistant Nasopharyngeal Carcinoma | Not Specified | [2] |

| WYC-241 | DU145 | Prostate Cancer | Not Specified | [2] |

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These processes are orchestrated through the modulation of key cellular signaling pathways.

Induction of Apoptosis

This compound has been shown to trigger apoptosis in various cancer cell types. This is achieved through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the p38 MAPK and c-Jun NH2-terminal kinase 1/2 (JNK1/2) branches.[3] Activation of these kinases leads to a cascade of events culminating in the execution of apoptosis. Furthermore, this compound-induced apoptosis is associated with the generation of reactive oxygen species (ROS) and the inhibition of Glutathione S-transferase π (GSTpi).[3]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle. Studies have demonstrated that this compound can cause cell cycle arrest at the G2/M phase. This is accompanied by the downregulation of key cell cycle regulatory proteins such as CDK1 and cyclin B1, and the upregulation of the cyclin-dependent kinase inhibitor p21.

Signaling Pathways Modulated by this compound

The anticancer activities of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.

MAPK Signaling Pathway

The MAPK pathway is a central regulator of cellular processes. This compound activates the p38 MAPK and JNK1/2 pathways, which are typically associated with stress responses and the induction of apoptosis.[3]

Caption: this compound-induced MAPK signaling leading to apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. The this compound derivative WYC-241 has been shown to inhibit the PI3K/Akt pathway, contributing to its pro-apoptotic and anti-proliferative effects.[4]

References

- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug this compound from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-cancer biological evaluation of a novel this compound analogue, WYC-241 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Protoapigenone: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoapigenone, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound, with a primary focus on its well-documented anticancer and emerging antiviral properties. While its structural similarity to apigenin suggests potential anti-inflammatory and neuroprotective effects, this guide will delineate the established evidence for this compound and highlight areas requiring further investigation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising compound.

Introduction

This compound is a flavonoid distinguished by an unusual p-quinol moiety on its B-ring. Initially isolated from the fern Thelypteris torresiana, it has demonstrated significant cytotoxic effects against various cancer cell lines, often with greater potency than its well-studied precursor, apigenin.[1][2] Its unique chemical structure is believed to be a key determinant of its biological activity. This guide aims to consolidate the existing research on this compound to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Biological Activities and Therapeutic Potential

The primary focus of research on this compound has been its anticancer activity. More recently, its potential in other therapeutic areas, such as antiviral applications, has begun to be explored.

Anticancer Activity

This compound exhibits potent cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of oxidative stress, cell cycle arrest, and modulation of key signaling pathways.

2.1.1. In Vitro Efficacy

This compound has demonstrated significant growth-inhibitory effects against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, showcasing its broad-spectrum anticancer potential.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | ~3-10 | [1] |

| MDAH-2774 | Ovarian Cancer | Data not specified | [2] |

| SKOV3 | Ovarian Cancer | Data not specified | [2] |

| LNCaP | Prostate Cancer | Data not specified | [3] |

| PC-3 | Prostate Cancer | Data not specified | [3] |

| HepG2 | Liver Cancer | 0.27-3.88 µg/mL | [4] |

| Hep3B | Liver Cancer | 0.27-3.88 µg/mL | [4] |

| MCF-7 | Breast Cancer | 0.27-3.88 µg/mL | [4] |

| A549 | Lung Cancer | 0.27-3.88 µg/mL | [4] |

| Ca9-22 | Oral Cancer | Data not specified | [5] |

2.1.2. In Vivo Efficacy

Preclinical in vivo studies have substantiated the anticancer potential of this compound. In nude mice bearing human ovarian (SKOV3) and prostate cancer xenografts, administration of this compound significantly suppressed tumor growth without observable major side effects.[2][3] These findings underscore the potential of this compound as a lead compound for the development of novel cancer therapeutics.

2.1.3. Mechanism of Action

This compound's anticancer effects are attributed to several interconnected mechanisms:

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis in cancer cells. This is achieved through the activation of the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential (MMP), hyperphosphorylation of Bcl-2 and Bcl-xL, and subsequent activation of caspases, including caspase-3.[1][2][3]

-

Cell Cycle Arrest: The compound has been shown to arrest cancer cells in the S and G2/M phases of the cell cycle. This is associated with the downregulation of key cell cycle regulatory proteins such as p-Cdk2, Cdk2, p-Cyclin B1, and Cyclin B1, and an increase in the inactive form of p-Cdc25C.[2][3]

-

Induction of Oxidative Stress: Treatment with this compound leads to an increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione levels.[1] This induction of oxidative stress appears to be a critical upstream event that triggers the activation of downstream signaling pathways leading to apoptosis.[1]

2.1.4. Signaling Pathways

The anticancer activity of this compound is mediated through the modulation of several key signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.

-

MAPK Pathway: this compound treatment results in the persistent activation of all three major MAPK cascades: ERK, JNK, and p38.[1] Inhibition of these pathways has been shown to prevent this compound-induced apoptosis.[1] The activation of JNK is linked to the thiol modification of glutathione S-transferase π (GSTpi), which relieves its inhibitory effect on JNK.[1]

-

p38 and JNK in Prostate Cancer: In human prostate cancer cells, the activation of p38 MAPK and JNK1/2 is a critical mediator of this compound-induced apoptosis.[3] Interestingly, p38 MAPK, but not JNK1/2, is also involved in the compound-mediated S and G2/M arrest.[3]

-

PI3K/AKT Pathway: A novel synthetic analogue of this compound, WYC-241, has been shown to induce necrosis and apoptosis in lung cancer cells, potentially through the inhibition of the PI3K/AKT pathway.[6] This suggests that this pathway may also be a target of this compound or its derivatives.

Antiviral Activity

Emerging research has indicated that this compound possesses antiviral properties. A study investigating its effects on the Epstein-Barr virus (EBV) found that this compound can inhibit the lytic cycle of the virus.[7] This opens a new avenue for the therapeutic application of this compound beyond oncology. Further research is warranted to explore its efficacy against other viruses and to elucidate the underlying mechanisms of its antiviral action.

Anti-inflammatory and Neuroprotective Potential (Inferred)

Direct experimental evidence for the anti-inflammatory and neuroprotective activities of this compound is currently limited. However, its structural relationship to apigenin, a flavonoid with well-documented anti-inflammatory and neuroprotective properties, suggests that this compound may share similar activities.

Apigenin has been shown to exert anti-inflammatory effects by inhibiting NF-κB signaling and reducing the production of pro-inflammatory mediators like COX-2 and iNOS.[8] It also demonstrates neuroprotective effects in various models of neuronal injury by attenuating oxidative stress, inflammation, and apoptosis.[9][10] Given these properties of apigenin, it is plausible that this compound may also possess anti-inflammatory and neuroprotective potential. This represents a significant area for future research to expand the therapeutic profile of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a designated solubilization solution).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method is used to quantify the percentage of apoptotic and necrotic cells.

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Fix and permeabilize the treated cells or tissue sections.

-

Incubate with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).

-

Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.

-

Visualize the stained cells or tissue sections using fluorescence microscopy.

-

-

Caspase Activity Assay: This assay measures the activity of key executioner caspases, such as caspase-3 and -7.

-

Lyse the treated cells to release intracellular contents.

-

Incubate the cell lysate with a specific caspase substrate conjugated to a colorimetric or fluorometric reporter molecule (e.g., DEVD-pNA for caspase-3).

-

Measure the absorbance or fluorescence of the cleaved reporter molecule using a microplate reader.

-

The signal intensity is proportional to the caspase activity in the sample.

-

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Harvest and fix the treated cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with a PI solution.

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Lyse the treated cells and determine the protein concentration of the lysate.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Reactive Oxygen Species (ROS)

-

DCFH-DA Assay: This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Load the cells with DCFH-DA, which is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The increase in fluorescence is proportional to the level of intracellular ROS.

-

In Vivo Xenograft Model

This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.

-